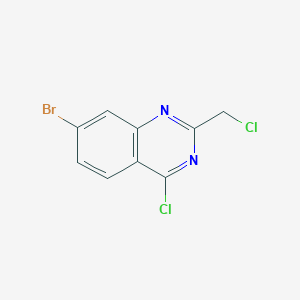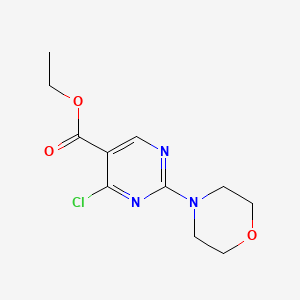
Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate
Descripción general
Descripción
Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate (ECMPC) is an organic compound with a variety of scientific and industrial applications. It is a white crystalline solid with a melting point of 188-190 °C and a boiling point of 246-248 °C. It is soluble in water and alcohol. ECMPC is mainly used as a reagent in organic synthesis, as a catalyst in polymerization, and as a raw material for the manufacture of pharmaceuticals, dyes, and other products.
Aplicaciones Científicas De Investigación
Application 1: Synthesis of Indole Derivatives
- Summary of the Application: Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . These derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
- Results or Outcomes: The results of using Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate in the synthesis of indole derivatives have led to the development of biologically active compounds with potential therapeutic applications .
Application 2: Inhibitors of EGFR T790M/BRAF V600E Pathways
- Summary of the Application: Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate is used in the design and synthesis of new 5-Chloro-indole-2-carboxylate and Pyrrolo [3,4-b]indol-3-one derivatives as potent inhibitors of EGFR T790M/BRAF V600E pathways . These pathways are crucial targets for the development of anticancer drugs as they are over-activated in several malignancies .
- Results or Outcomes: The cell viability assay results of the synthesized compounds revealed that none of the compounds tested were cytotoxic, and that the majority of those tested at 50 µM had cell viability levels greater than 87% . The compounds had significant antiproliferative activity with GI 50 values ranging from 29 nM to 78 nM .
Application 3: Synthesis of Triazole-Pyrimidine Hybrids
- Summary of the Application: Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate is used in the synthesis of novel triazole-pyrimidine hybrids . These hybrids are potential neuroprotective and anti-neuroinflammatory agents .
- Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results or Outcomes: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . From 14 compounds, six ( ZA2 to ZA6 and intermediate S5) exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Propiedades
IUPAC Name |
ethyl 4-chloro-2-morpholin-4-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3/c1-2-18-10(16)8-7-13-11(14-9(8)12)15-3-5-17-6-4-15/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIJNUYHOXXCPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00615476 | |
| Record name | Ethyl 4-chloro-2-(morpholin-4-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate | |
CAS RN |
34750-23-7 | |
| Record name | Ethyl 4-chloro-2-(morpholin-4-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



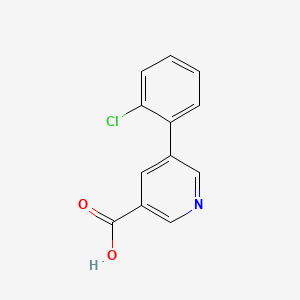
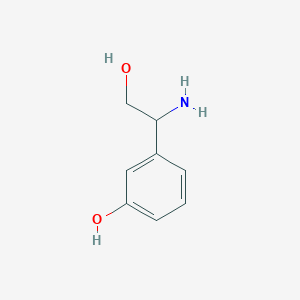
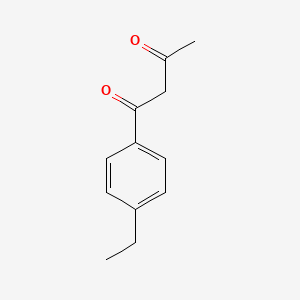
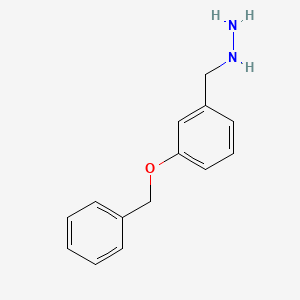
![Methyl thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1603790.png)
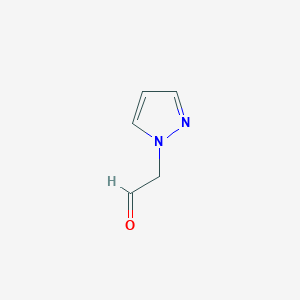
![2-Chloro-5-[(methylthio)methyl]pyridine](/img/structure/B1603793.png)
![(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B1603795.png)
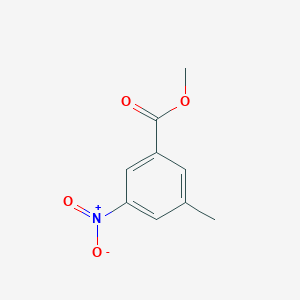
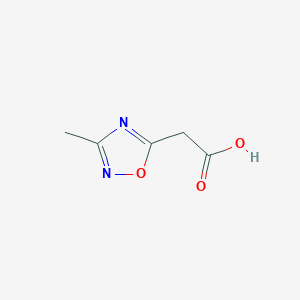
![8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B1603801.png)
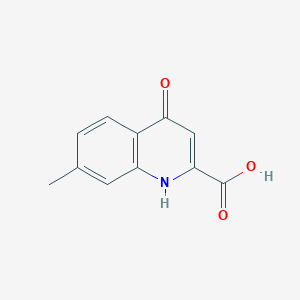
![Furo[3,2-C]pyridine-6-carboxylic acid](/img/structure/B1603803.png)
